2-(5-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride is a chemical compound classified under the pyrrolidine derivatives. It features a pyrrolidine ring attached to a phenyl group that carries both a fluorine atom and a methoxy group. This compound is of interest in medicinal chemistry due to its potential applications in drug development, particularly for neurological disorders and as a building block in organic synthesis.
The compound can be synthesized from commercially available starting materials such as 5-fluoro-2-methoxybenzaldehyde and (S)-pyrrolidine, making it accessible for research and development purposes.
The synthesis of 2-(5-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride typically follows these steps:
The reaction conditions can vary, but typically involve controlled temperatures and pH levels to optimize yield and purity. The use of reducing agents requires careful handling due to their reactivity.
The molecular formula of 2-(5-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride is , with a molecular weight of 231.69 g/mol. The IUPAC name is (2S)-2-(5-fluoro-2-methoxyphenyl)pyrrolidine;hydrochloride.
COC1=C(C=C(C=C1)F)[C@@H]2CCCN2.Cl
COC1=C(C=C(C=C1)F)C2CCCN2.Cl
These structural representations indicate the specific arrangement of atoms within the molecule, highlighting its functional groups and stereochemistry.
The primary reactions involving 2-(5-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride include:
These reactions are significant in organic synthesis, allowing for the modification and functionalization of the pyrrolidine scaffold, which can lead to various derivatives with potential biological activities .
These properties are crucial for understanding how the compound behaves in biological systems and during synthetic processes .
2-(5-Fluoro-2-methoxyphenyl)pyrrolidine hydrochloride has several applications in scientific research:
This compound exemplifies the versatility of pyrrolidine derivatives in medicinal chemistry, highlighting their relevance in ongoing research aimed at developing new therapeutic agents.
The pyrrolidine ring’s stereogenicity critically influences the bioactivity of pharmaceutical targets, necessitating robust enantioselective methods. Two primary strategies dominate the synthesis of (R)-2-(5-fluoro-2-methoxyphenyl)pyrrolidine hydrochloride:
Chiral Pool Utilization: L-proline serves as a cost-effective starting material for stereocenter transfer. In a patented route (CN110981779B), L-proline undergoes N-Boc protection, reduction to prolinol using sodium borohydride, and mesylation. A Grignard reaction with 2-bromo-1,4-difluorobenzene (Mg, THF, reflux) introduces the difluorophenyl moiety, followed by dehydration and hydrogenation (Pd/C, H₂) to afford the chiral intermediate. Final demethylation and HCl salt formation yield the target compound in 68% overall yield and >99% ee [5].
Asymmetric Catalysis: For enhanced flexibility, asymmetric deprotonation strategies employ chiral lithium amide bases. A key method (CN104672121A) uses N-Boc-pyrrolidine treated with sec-butyllithium and (-)-sparteine in methyl tert-butyl ether (MTBE) at -78°C. Subsequent addition of 1,2-difluorobenzene generates the stereocenter with 92% ee. Acid hydrolysis then removes the Boc group, and HCl salt crystallization completes the synthesis [3].
Table 1: Enantioselective Synthesis Approaches
Strategy | Key Reagents/Conditions | Yield | ee (%) | Reference |
---|---|---|---|---|
Chiral Pool (L-proline) | NaBH₄, MsCl, 2-Br-1,4-F₂C₆H₃, Pd/C, H₂ | 68% | >99 | [5] |
Asymmetric Deprotonation | s-BuLi, (-)-sparteine, MTBE, -78°C | 75% | 92 | [3] |
Optimization challenges include minimizing racemization during salt crystallization and enhancing catalyst turnover in asymmetric routes.
Continuous flow technology addresses limitations in batch processing of thermally sensitive intermediates, particularly nitration and esterification steps en route to the fluoro-methoxyphenyl precursor. A landmark patent (CN119161252B) details a four-stage flow system for synthesizing 4-fluoro-2-methoxy-5-nitrophenol—a key intermediate:
Table 2: Continuous Flow Process Parameters
Stage | Reaction | Residence Time | Temperature | Output |
---|---|---|---|---|
Nitration | HNO₃/H₂SO₄ | 2 min | 0°C | 95% purity |
Esterification | Propyl chloroformate | 5 min | 25°C | 200 g/h |
Hydrolysis | NaOH, MeOH/H₂O | 10 min | 60°C | - |
This system eliminates exothermic hazards, reduces impurity formation (<0.5% dinitro byproducts), and enables 24/7 operation [2] [8].
Controlling polymorphism and hygroscopicity during hydrochloride salt formation is crucial for API stability. Advanced crystallization techniques include:
Table 3: Salt Formation Techniques
Method | Conditions | Key Outcome |
---|---|---|
Anti-Solvent Crystallization | Acetone/H₂O, gaseous HCl | <0.5% water content, non-hygroscopic |
pH-Stat Titration | HCl/ether, pH 2.0–2.5, MTBE | D50 = 50 μm, uniform morphology |
Thermodynamic Control | Ethanol/H₂O, 0.5°C/min cooling | Stable Form A (mp 192–194°C) |
Palladium-catalyzed cross-coupling enables late-stage functionalization of the pyrrolidine ring with fluorinated aryl groups, bypassing multi-step sequences:
Challenges include minimizing racemization at C2 and suppressing β-hydride elimination in electron-deficient aryl systems.
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9